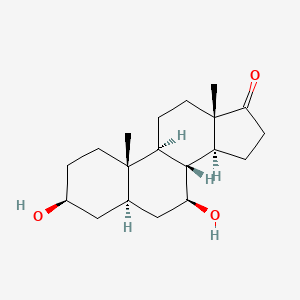

7-beta-Hydroxyepiandrosterone

Description

Structure

3D Structure

Properties

CAS No. |

25848-69-5 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,5R,7S,8R,9S,10S,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,17+,18+,19+/m1/s1 |

InChI Key |

VFPMCLQMAUVEHD-UCPSWNCLSA-N |

SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |

Other CAS No. |

25848-69-5 |

Origin of Product |

United States |

Foundational & Exploratory

The In Vivo Synthesis of 7β-Hydroxyepiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis pathway of 7β-hydroxyepiandrosterone (7β-OH-EPIA), a significant neurosteroid with potential therapeutic applications. The document details the enzymatic conversions, presents quantitative data, outlines experimental protocols, and illustrates the key pathways and workflows through diagrams.

The Core Synthesis Pathway of 7β-Hydroxyepiandrosterone

The in vivo synthesis of 7β-OH-EPIA is a multi-step process primarily involving the modification of the adrenal steroid dehydroepiandrosterone (DHEA). The pathway is predominantly active in tissues such as the brain, liver, and skin.[1] The synthesis proceeds through two key enzymatic steps:

-

7α-Hydroxylation of DHEA: The initial and rate-limiting step is the introduction of a hydroxyl group at the 7α position of DHEA. This reaction is catalyzed by the cytochrome P450 enzyme, CYP7B1 , also known as steroid 7α-hydroxylase.[2][3] This enzyme is located in the endoplasmic reticulum.[4]

-

Epimerization to 7β-OH-EPIA: The newly formed 7α-hydroxydehydroepiandrosterone (7α-OH-DHEA) is then converted to its stereoisomer, 7β-OH-EPIA. This epimerization is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , also located in the endoplasmic reticulum.[4][5] This conversion is not a direct epimerization but proceeds through an intermediate, 7-oxo-DHEA .[1][5] 11β-HSD1 first oxidizes 7α-OH-DHEA to 7-oxo-DHEA and then reduces the 7-keto group to a 7β-hydroxyl group.[5]

The overall pathway can be summarized as:

DHEA → 7α-OH-DHEA → 7-oxo-DHEA → 7β-OH-EPIA

Mandatory Visualization: 7β-Hydroxyepiandrosterone Synthesis Pathway

Quantitative Data

The efficiency and rate of 7β-OH-EPIA synthesis are determined by the kinetic properties of the involved enzymes and the in vivo concentrations of the substrates and products.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Tissue/System | Km (µM) | Vmax | Reference |

| CYP7B1 | DHEA | Recombinant human | 1.90 ± 0.06 | - | [6] |

| DHEA | Rat prostate | 14 ± 1 | 46 ± 2 pmol/min/mg | [7][8] | |

| 11β-HSD1 | 7α-OH-DHEA (oxidation) | Human dermal S9 fraction | - | Ki = 1.85 ± 0.495 (competitive inhibition of cortisol oxidation) | [1] |

| 7β-OH-DHEA (oxidation) | Human dermal S9 fraction | - | Ki = 0.255 ± 0.005 (competitive inhibition of cortisol oxidation) | [1] | |

| 7-oxo-DHEA (reduction) | Human dermal S9 fraction | - | Ki = 1.13 ± 0.15 (mixed inhibition of cortisone reduction) | [1] | |

| 7-oxo-Epiandrosterone (reduction to 7α-OH-EpiA) | Recombinant human | - | Vmax/Km = 23.6 | [9] | |

| 7-oxo-Epiandrosterone (reduction to 7β-OH-EpiA) | Recombinant human | - | Vmax/Km = 5.8 | [9] |

Table 2: In Vivo Concentrations of DHEA and its 7-Hydroxylated Metabolites in Human Serum

| Analyte | Concentration Range (ng/mL) | Subject Group | Reference |

| DHEA (unconjugated) | 0.21 - 3.55 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7α-OH-DHEA (unconjugated) | 0.001 - 0.194 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7β-OH-DHEA (unconjugated) | 0.003 - 0.481 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7-oxo-DHEA (unconjugated) | 0.000 - 0.077 | Healthy volunteers (males and females, 23-78 years) | [10] |

| DHEA (sulfate-conjugated) | 253 - 4681 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7α-OH-DHEA (sulfate-conjugated) | 0.082 - 3.001 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7β-OH-DHEA (sulfate-conjugated) | 0.008 - 0.903 | Healthy volunteers (males and females, 23-78 years) | [10] |

| 7-oxo-DHEA (sulfate-conjugated) | 0.107 - 0.803 | Healthy volunteers (males and females, 23-78 years) | [10] |

Note: Concentrations of these steroids can vary significantly with age, sex, and physiological state.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the in vivo synthesis of 7β-OH-EPIA.

In Vivo Administration of DHEA and Sample Collection (Primate Model)

This protocol is adapted from studies on the pharmacokinetics of DHEA in cynomolgus monkeys.[11]

-

Animal Model: Ovariectomized female cynomolgus monkeys with dexamethasone-induced suppression of adrenal DHEA secretion.

-

DHEA Administration:

-

Intravenous (IV): A single dose of DHEA (e.g., 10 mg) is administered intravenously.

-

Oral (PO): A single dose of DHEA (e.g., 50 mg) is administered orally.[12]

-

Continuous IV Infusion: DHEA is infused at a constant rate (e.g., 1.2 mL/h of a 2 mg/mL solution) for a specified duration (e.g., 12 hours).[11]

-

-

Blood Sampling: Blood samples are collected at multiple time points before and after DHEA administration via a catheter.

-

Serum Preparation: Blood is allowed to clot, and serum is separated by centrifugation.

-

Sample Storage: Serum samples are stored at -20°C or lower until analysis.

Mandatory Visualization: In Vivo Experimental Workflow

CYP7B1 Enzyme Activity Assay

This protocol is a general guide based on methods for assaying cytochrome P450 activity.

-

Enzyme Source: Microsomal fractions from human tissues (e.g., liver, brain) or recombinant human CYP7B1 expressed in a suitable system (e.g., yeast).

-

Reaction Mixture:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

DHEA (substrate, concentrations ranging around the Km value)

-

NADPH (cofactor, e.g., 1 mM)

-

Microsomal protein (e.g., 0.1-0.5 mg/mL)

-

-

Incubation:

-

Pre-incubate the reaction mixture (without NADPH) at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

-

Product Extraction: Extract the steroids from the reaction mixture using an organic solvent.

-

Analysis: Quantify the formation of 7α-OH-DHEA using LC-MS/MS or GC-MS.

11β-HSD1 Epimerase Activity Assay

This protocol is based on the methodology described for measuring the interconversion of 7-hydroxylated steroids.[5]

-

Enzyme Source: Microsomal fractions from human tissues or recombinant human 11β-HSD1.

-

Substrates: 7α-OH-DHEA or 7β-OH-DHEA.

-

Cofactors: NADP+ for the oxidative reaction (7α-OH-DHEA to 7-oxo-DHEA) and NADPH for the reductive reaction (7-oxo-DHEA to 7β-OH-EPIA).

-

Reaction Mixture:

-

Tris-HCl buffer (e.g., 20 mM, pH 7.4)

-

Substrate (e.g., 1-10 µM)

-

Cofactor (e.g., 200 µM)

-

Microsomal protein (e.g., 10-50 µg)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination and Extraction: Similar to the CYP7B1 assay.

-

Analysis: Quantify the substrate and the formed products (7α-OH-DHEA, 7β-OH-EPIA, and 7-oxo-DHEA) by LC-MS/MS.

LC-MS/MS Analysis of DHEA and its 7-Hydroxylated Metabolites

This is a generalized protocol based on published methods for steroid analysis.[10][13][14]

-

Sample Preparation:

-

Liquid-Liquid Extraction: Extract steroids from serum or other biological matrices using an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges for cleanup and concentration of the analytes.

-

Derivatization (optional but recommended for sensitivity): For enhanced ionization efficiency in mass spectrometry, derivatize the keto group of the steroids. A novel derivatizing agent, 1-amino-4-methyl piperazine (AMP), has been shown to be effective.[13]

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate).

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification: Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards.

Regulation of the Synthesis Pathway

The in vivo synthesis of 7β-OH-EPIA is regulated at the level of the key enzymes, CYP7B1 and 11β-HSD1.

Regulation of CYP7B1

-

Transcriptional Regulation: The expression of the CYP7B1 gene is influenced by several transcription factors. Sp1 has been shown to be essential for the basal transcription of CYP7B1.

-

Hormonal Regulation: The expression and activity of CYP7B1 can be modulated by steroids. For instance, estrogens can inhibit DHEA 7α-hydroxylation.[6]

-

Metabolic Regulation: In the context of bile acid synthesis, CYP7B1 expression is regulated by bile acids and cholesterol.[11]

Regulation of 11β-HSD1

-

Glucocorticoid Regulation: The expression of HSD11B1 is regulated by glucocorticoids. Dexamethasone, a synthetic glucocorticoid, has been shown to induce HSD11B1 gene expression and activity in the brain and liver.[4]

-

Inflammatory Regulation: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), can increase HSD11B1 mRNA levels.[15]

-

Substrate/Product Regulation: The activity of 11β-HSD1 is competitively inhibited by its substrates, including 7-hydroxylated DHEA derivatives, which can compete with glucocorticoids.[1]

Mandatory Visualization: Regulatory Influences on 7β-OH-EPIA Synthesis

Conclusion

The in vivo synthesis of 7β-hydroxyepiandrosterone is a tightly regulated process involving the sequential action of CYP7B1 and 11β-HSD1 on the precursor DHEA. Understanding this pathway, its quantitative aspects, and the methods to study it are crucial for researchers and drug development professionals interested in the physiological roles and therapeutic potential of this neurosteroid. Further research is needed to fully elucidate the kinetic parameters of the involved enzymes in various human tissues and to further detail the complex regulatory networks that govern the synthesis of 7β-OH-EPIA in health and disease.

References

- 1. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

- 3. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epimerase activity of the human 11beta-hydroxysteroid dehydrogenase type 1 on 7-hydroxylated C19-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7alpha- and 7beta-hydroxy-epiandrosterone as substrates and inhibitors for the human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of dehydroepiandrosterone and its 7-oxygenated metabolites in human serum by high-resolution gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

7-beta-Hydroxyepiandrosterone: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-beta-Hydroxyepiandrosterone (7β-OH-EpiA) is an endogenous metabolite of dehydroepiandrosterone (DHEA), one of the most abundant circulating steroid hormones in humans.[1] While DHEA itself exhibits a wide range of biological activities, its 7-hydroxylated metabolites, including 7β-OH-EpiA, are emerging as potent signaling molecules with distinct physiological roles. This technical guide provides an in-depth overview of the core biological functions of 7β-OH-EpiA, with a focus on its neuroprotective, anti-inflammatory, and anti-estrogenic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of 7β-OH-EpiA as a potential therapeutic agent.

Core Biological Functions

7β-OH-EpiA has demonstrated significant biological activity in a variety of preclinical models. Its primary functions can be categorized into three main areas: neuroprotection, anti-inflammatory effects, and anti-estrogenic activity.

Neuroprotective Effects

7β-OH-EpiA has shown potent neuroprotective effects in both in vitro and in vivo models of neuronal damage. Studies have demonstrated its ability to reduce neuronal cell death and protect against ischemic brain injury.

Experimental Evidence:

In a rat model of focal cerebral ischemia, administration of 7β-OH-EpiA significantly reduced infarct volume. This neuroprotective effect was observed even when the compound was administered up to 6 hours after the ischemic event, highlighting its potential for therapeutic intervention in stroke.[2][3] In vitro studies using primary neuronal cultures have shown that 7β-OH-EpiA protects neurons from excitotoxicity and apoptosis induced by various neurotoxic stimuli.

Anti-inflammatory Activity

7β-OH-EpiA exhibits significant anti-inflammatory properties, primarily through the modulation of prostaglandin synthesis. This activity has been demonstrated in models of intestinal inflammation.

Experimental Evidence:

In a dextran sodium sulfate (DSS)-induced colitis model in rats, pretreatment with 7β-OH-EpiA was found to prevent the development of colitis.[4][5][6][7][8] The mechanism underlying this effect involves a shift in prostaglandin production, favoring the synthesis of the anti-inflammatory prostaglandin 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2) over the pro-inflammatory prostaglandin E2 (PGE2).[9] This modulation of the inflammatory response suggests a potential therapeutic role for 7β-OH-EpiA in inflammatory bowel disease and other inflammatory conditions.

Anti-estrogenic Effects

7β-OH-EpiA has been shown to exert anti-estrogenic effects in breast cancer cell lines, suggesting its potential as a therapeutic agent in hormone-dependent cancers.[9]

Experimental Evidence:

In estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7 and MDA-MB-231, 7β-OH-EpiA inhibits estrogen-induced cell proliferation and promotes cell cycle arrest.[9][10] These effects are believed to be mediated through its interaction with estrogen receptor beta (ERβ) and the G-protein coupled receptor 30 (GPR30).[9][11]

Signaling Pathways

The biological effects of 7β-OH-EpiA are mediated through its interaction with specific cellular receptors and the subsequent activation of downstream signaling cascades. The primary signaling pathways implicated in the actions of 7β-OH-EpiA involve ERβ and GPR30.

Interaction with Estrogen Receptor Beta (ERβ)

7β-OH-EpiA has been identified as a ligand for ERβ.[9][12][13] Upon binding, it can modulate the transcriptional activity of ERβ, leading to the regulation of gene expression involved in cell proliferation and apoptosis.

Caption: 7β-OH-EpiA binds to ERβ, leading to modulation of gene expression.

Activation of GPR30

7β-OH-EpiA can also activate the G-protein coupled receptor 30 (GPR30), a membrane-associated estrogen receptor.[9][14][15] This interaction initiates rapid, non-genomic signaling events that can also contribute to its anti-proliferative effects.

Caption: 7β-OH-EpiA activates GPR30, initiating intracellular signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of 7β-OH-EpiA.

Table 1: In Vivo Efficacy of 7β-OH-EpiA

| Model System | Endpoint | Effective Dose | Reference |

| Rat Focal Cerebral Ischemia | Reduction in Infarct Volume | 0.03 mg/kg | [2] |

| Rat DSS-Induced Colitis | Prevention of Colitis | 0.01 mg/kg/day | [9] |

Table 2: In Vitro Efficacy of 7β-OH-EpiA

| Cell Line | Biological Effect | Effective Concentration | Reference |

| MCF-7 (Breast Cancer) | Inhibition of E2-induced proliferation | 1-100 nM | [9] |

| MDA-MB-231 (Breast Cancer) | Inhibition of E2-induced proliferation | 1-100 nM | [9] |

| Primary Neurons | Neuroprotection against excitotoxicity | 10-100 nM | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

DSS-Induced Colitis in Rats

Objective: To evaluate the anti-inflammatory effect of 7β-OH-EpiA in a model of inflammatory bowel disease.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[8]

-

Induction of Colitis: Colitis is induced by administering 3-5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.[4][5][7]

-

Treatment: 7β-OH-EpiA is administered via intraperitoneal injection at the desired doses (e.g., 0.01, 0.1, 1 mg/kg/day) for a specified period before and/or during DSS administration.[9]

-

Assessment of Colitis: Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool.

-

Tissue Analysis: At the end of the experiment, the colon is excised, and its length is measured. Colonic tissue samples are collected for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for the measurement of inflammatory markers such as prostaglandin levels (PGE2 and 15d-PGJ2) by enzyme immunoassay (EIA) and the expression of enzymes like cyclooxygenase-2 (COX-2) by Western blot or RT-PCR.[9]

Breast Cancer Cell Proliferation Assay

Objective: To determine the effect of 7β-OH-EpiA on the proliferation of estrogen receptor-positive breast cancer cells.

Methodology:

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines are commonly used.[9][10]

-

Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[16][17]

-

Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of 7β-OH-EpiA (e.g., 1, 10, 100 nM) in the presence or absence of 17β-estradiol (E2).[9]

-

Proliferation Assessment: Cell proliferation can be assessed using various methods:

-

Trypan Blue Exclusion Assay: Cells are trypsinized, stained with trypan blue, and viable cells (unstained) are counted using a hemocytometer.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][18]

-

BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.[1]

-

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of 7β-OH-EpiA on the cell cycle distribution of breast cancer cells.

Methodology:

-

Cell Preparation: Cells are treated with 7β-OH-EpiA as described in the proliferation assay. After treatment, cells are harvested by trypsinization.[19][20]

-

Fixation: Cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membrane.[19][21]

-

Staining: Fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[19][21][22][23]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

In Vivo Model of Focal Cerebral Ischemia

Objective: To assess the neuroprotective effects of 7β-OH-EpiA in a stroke model.

Methodology:

-

Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.[2][3]

-

Induction of Ischemia: Focal cerebral ischemia is typically induced by middle cerebral artery occlusion (MCAO). This can be achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.[3][24]

-

Treatment: 7β-OH-EpiA is administered intravenously or intraperitoneally at various doses and time points relative to the ischemic insult.[2]

-

Assessment of Infarct Volume: After a specific period of reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[24][25][26]

Conclusion

This compound is a biologically active steroid with significant therapeutic potential. Its demonstrated neuroprotective, anti-inflammatory, and anti-estrogenic effects, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further investigation and drug development. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the physiological roles and therapeutic applications of this promising endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat cerebral ischemia model [bio-protocol.org]

- 3. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GPR30: a seven-transmembrane-spanning estrogen receptor that triggers EGF release [ouci.dntb.gov.ua]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. pnas.org [pnas.org]

- 19. Cell cycle analysis using flow cytometry [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow Cytometry Protocol [sigmaaldrich.com]

- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Stereoselective Synthesis of 7β-Hydroxyepiandrosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7β-Hydroxyepiandrosterone (7β-OH-EPIA) is an endogenous neurosteroid and a metabolite of dehydroepiandrosterone (DHEA) and epiandrosterone. It has garnered significant interest within the scientific community for its potential therapeutic applications, including its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and, in particular, a detailed, five-step stereoselective chemical synthesis of 7β-OH-EPIA. The guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and its associated signaling pathways to serve as a valuable resource for researchers in steroid chemistry and drug development.

Introduction

7β-Hydroxyepiandrosterone (7β-OH-EPIA), also known as 5α-androstan-3β,7β-diol-17-one, is a naturally occurring steroid that has demonstrated significant biological activity.[1] As a metabolite of the abundant adrenal steroid DHEA, 7β-OH-EPIA is implicated in a variety of physiological processes.[1] Of particular interest are its neuroprotective effects and its role as a potent antagonist of the G protein-coupled estrogen receptor (GPER).[1] These properties make 7β-OH-EPIA a compelling molecule for further investigation in the context of neurodegenerative diseases and hormone-dependent cancers. This guide focuses on the practical aspects of obtaining this compound for research purposes, with a detailed exploration of its chemical synthesis.

Discovery and Isolation

The discovery of 7β-OH-EPIA is rooted in the broader investigation of DHEA metabolism. Early studies identified a variety of hydroxylated and conjugated derivatives of DHEA in biological fluids. The major metabolic route for DHEA outside of the liver involves 7-hydroxylation, leading to the formation of both 7α- and 7β-hydroxy-DHEA. The subsequent metabolism of these compounds can lead to the formation of 7β-OH-EPIA.

Isolation from Biological Sources

While 7β-OH-EPIA is an endogenous compound, its isolation from natural sources for large-scale use is not practical due to low concentrations. However, for analytical and metabolic studies, its extraction and quantification from biological matrices like serum are crucial.

Experimental Protocol: General Extraction and Quantification from Serum

A common approach for the analysis of 7β-OH-EPIA and related steroids from serum involves a multi-step process of extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).[2][3]

-

Extraction: Free steroids are extracted from the serum sample using an organic solvent. The remaining aqueous phase contains the sulfate-conjugated steroids.

-

Hydrolysis: The sulfate-conjugated steroids in the aqueous phase are hydrolyzed using sulfatase to release the free steroids.

-

Solid-Phase Extraction (SPE): Both the initially extracted free steroids and the deconjugated steroids are purified using solid-phase extraction cartridges.

-

Derivatization: The purified steroid extracts are derivatized to improve their volatility and detection by GC-MS. A common method involves treatment with O-methylhydroxylamine hydrochloride followed by dimethylisopropylsilylation to form methyloxime-dimethylisopropylsilyl (MO-DMIPS) ether derivatives.[2]

-

GC-MS Analysis: The derivatized samples are analyzed by high-resolution gas chromatography-selected-ion monitoring mass spectrometry for sensitive and specific quantification.[2]

Stereoselective Chemical Synthesis

A stereoselective five-step synthesis of 7β-hydroxy-epiandrosterone has been developed, achieving an overall yield of 63%.[4] This synthetic route, starting from 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten, is detailed below.[4]

Synthetic Workflow

Caption: Five-step synthesis of 7β-Hydroxyepiandrosterone.

Detailed Experimental Protocols

Step 1: Allylic Oxidation of 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten

-

Protocol: To a solution of 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten in dichloromethane, chromium trioxide and 3,5-dimethylpyrazole are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.

Step 2: Stereoselective Reduction of the 7-Carbonyl Group

-

Protocol: The 7-keto steroid from the previous step is dissolved in a mixture of methanol and dichloromethane. Cerium(III) chloride heptahydrate is added, followed by the portion-wise addition of sodium borohydride at low temperature. The stereoselective reduction yields the 7β-hydroxy derivative. The product is isolated by extraction and purified.

Step 3: Catalytic Hydrogenation of the Δ⁵ Double Bond

-

Protocol: The 5-en-7β-ol intermediate is dissolved in ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction proceeds until the double bond is saturated, yielding the 5α-androstane derivative. The catalyst is removed by filtration, and the product is obtained after solvent evaporation.

Step 4: Saponification of the 3-Acetoxy Group

-

Protocol: The acetyl protecting group at the 3β-position is removed by saponification. The steroid is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deacetylation is complete. The product is then isolated by extraction.

Step 5: Hydrolysis of the 17-Ketal Group

-

Protocol: The final deprotection step involves the hydrolysis of the ethylenedioxy ketal at the 17-position. The steroid is dissolved in acetone, and a catalytic amount of p-toluenesulfonic acid is added. The reaction is stirred until the deprotection is complete, yielding the final product, 7β-Hydroxyepiandrosterone. The product is purified by crystallization or column chromatography.

Quantitative Data

| Step | Reaction | Reagents | Overall Yield (%)[4] |

| 1 | Allylic Oxidation | CrO₃, 3,5-dimethylpyrazole | |

| 2 | Carbonyl Reduction | NaBH₄, CeCl₃·7H₂O | |

| 3 | Catalytic Hydrogenation | H₂, Pd/C | |

| 4 | Saponification | K₂CO₃, MeOH | |

| 5 | Ketal Hydrolysis | p-TsOH, Acetone | 63 |

Note: Specific yields for each step are not detailed in the primary literature but contribute to the overall 63% yield.

Spectroscopic Characterization Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 7β-Hydroxyepiandrosterone is crucial for its unambiguous identification and purity assessment. Researchers should refer to specialized databases and publications for reference spectra.

Biological Activity and Signaling Pathways

7β-OH-EPIA exerts its biological effects through interaction with specific cellular receptors, most notably the G protein-coupled estrogen receptor (GPER).

GPER Signaling Pathway

7β-OH-EPIA acts as a potent antagonist of GPER.[1] The activation of GPER by agonists typically initiates a cascade of intracellular signaling events. As an antagonist, 7β-OH-EPIA would block these downstream effects.

Caption: GPER signaling pathway and the antagonistic action of 7β-OH-EPIA.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and chemical synthesis of 7β-Hydroxyepiandrosterone. The five-step stereoselective synthesis offers a reliable method for obtaining this biologically active steroid for research purposes. The elucidation of its interaction with the GPER signaling pathway opens up new avenues for the development of novel therapeutic agents. Further research into the specific downstream effects of 7β-OH-EPIA and its potential interactions with other receptors, such as ERβ, will be crucial in fully understanding its physiological role and therapeutic potential.

References

- 1. GSRS [precision.fda.gov]

- 2. Competing pathway involved in allylic acetoxylation of androst-5-en-17-one, and oxidation of allylic alcohols with chromium oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 7β-Hydroxyepiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7β-hydroxyepiandrosterone (7β-OH-EpiA) is an endogenous neurosteroid derived from dehydroepiandrosterone (DHEA) and epiandrosterone (EpiA). Possessing neuroprotective, anti-inflammatory, and anti-estrogenic properties, 7β-OH-EpiA is a molecule of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of the core aspects of its endogenous production, including the biosynthetic pathways, key enzymatic players, and relevant experimental methodologies for its study. Quantitative data are summarized, and detailed protocols for in vitro analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the molecular mechanisms governing the synthesis and action of 7β-OH-EpiA.

Introduction

7β-hydroxyepiandrosterone (7β-OH-EpiA) is a naturally occurring 17-ketosteroid that is synthesized in various human tissues, most notably the brain and liver.[1] It is a metabolite of the adrenal and gonadal steroid, dehydroepiandrosterone (DHEA), and its 5α-reduced derivative, epiandrosterone (EpiA).[2] Emerging research has highlighted the diverse biological activities of 7β-OH-EpiA, including its role as a neuroprotective agent and its ability to modulate estrogenic signaling pathways, making it a compelling target for therapeutic intervention in a range of pathological conditions.[2][3] This guide aims to provide a detailed technical overview of the endogenous production of 7β-OH-EpiA to support further research and development in this field.

Biosynthesis of 7β-Hydroxyepiandrosterone

The endogenous synthesis of 7β-OH-EpiA is a multi-step process involving several key enzymes. The primary precursors for its formation are DHEA and EpiA.

Key Enzymes and Precursors

The biosynthetic pathway is principally governed by the sequential or coordinated action of two main enzymes:

-

Cytochrome P450 7B1 (CYP7B1): This enzyme is a 7α-hydroxylase that catalyzes the introduction of a hydroxyl group at the 7α-position of DHEA and EpiA, leading to the formation of 7α-hydroxy-DHEA and 7α-hydroxy-EpiA, respectively.[1][4]

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme exhibits bidirectional activity and is crucial for the interconversion of 7α- and 7β-hydroxylated steroids.[5] It can convert 7α-hydroxy-EpiA to 7β-hydroxy-EpiA, potentially through a 7-oxo-EpiA intermediate.[5]

The primary tissues expressing these enzymes and therefore capable of 7β-OH-EpiA synthesis are the liver and the brain.[1]

Biosynthetic Pathway

The production of 7β-OH-EpiA from its precursors can be visualized as follows:

Quantitative Data

The enzymatic reactions involved in the formation of 7β-OH-EpiA have been characterized, providing valuable kinetic data for understanding the efficiency of its production.

| Enzyme | Substrate | Product | Vmax/KM | Cofactor | Reference |

| 11β-HSD1 | 7α-hydroxy-EpiA | 7β-hydroxy-EpiA | 0.1 | NADP+ | [5] |

| 11β-HSD1 | 7-oxo-EpiA | 7α-hydroxy-EpiA | 23.6 | NADPH | [5] |

| 11β-HSD1 | 7-oxo-EpiA | 7β-hydroxy-EpiA | 5.8 | NADPH | [5] |

Experimental Protocols

The following section outlines a general workflow for the in vitro investigation of endogenous 7β-OH-EpiA production and its analysis by gas chromatography-mass spectrometry (GC-MS).

In Vitro Production of 7β-Hydroxyepiandrosterone in Cell Culture

This protocol describes the use of a human adrenal cortex-derived cell line (e.g., NCI-H295R) or primary human hepatocytes to study the metabolism of DHEA and EpiA.

Materials:

-

NCI-H295R cells or cryopreserved primary human hepatocytes

-

Appropriate cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)

-

DHEA and EpiA (precursor substrates)

-

Cell culture plates (e.g., 24-well plates)

-

Incubator (37°C, 5% CO2)

-

Organic solvents (e.g., ethyl acetate, methanol)

-

Centrifuge

Procedure:

-

Cell Seeding: Seed NCI-H295R cells or hepatocytes in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere and proliferate for 24-48 hours.

-

Precursor Treatment: Prepare stock solutions of DHEA and EpiA in a suitable solvent (e.g., ethanol). Dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., 1-10 µM).

-

Incubation: Remove the existing medium from the cells and replace it with the medium containing the precursor steroids. Incubate the cells for a specified time course (e.g., 24, 48, 72 hours).

-

Sample Collection: At each time point, collect the cell culture supernatant.

-

Steroid Extraction:

-

To 1 mL of culture supernatant, add 3 mL of ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of methanol for GC-MS analysis.

-

GC-MS Analysis of 7β-Hydroxyepiandrosterone

This protocol provides a general method for the derivatization and analysis of 7β-OH-EpiA by GC-MS.

Materials:

-

Extracted steroid samples

-

Derivatization reagents:

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization:

-

To the dried steroid extract, add 50 µL of methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 60 minutes to form methoxime derivatives of keto groups.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl ethers of hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 280°C

-

Oven temperature program: Initial temperature of 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions for the derivatized 7β-OH-EpiA.

-

-

-

Data Analysis:

-

Identify 7β-OH-EpiA based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of 7β-OH-EpiA produced by creating a calibration curve with known concentrations of the standard.

-

Signaling Pathways

Upstream Regulation of 7β-Hydroxyepiandrosterone Production

The expression and activity of CYP7B1 and 11β-HSD1 are subject to regulation by various signaling pathways, although this remains an active area of research. Factors such as cellular stress and hormonal signals can influence the transcription of the genes encoding these enzymes, thereby modulating the local production of 7β-OH-EpiA.

Downstream Signaling of 7β-Hydroxyepiandrosterone

7β-OH-EpiA exerts its biological effects through interaction with specific cellular receptors. Notably, it has been shown to act as an antagonist of the G-protein coupled estrogen receptor (GPER), also known as GPR30.[2] By binding to GPER, 7β-OH-EpiA can modulate downstream signaling cascades, including those involving MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation and survival.[3] Additionally, 7β-OH-EpiA may interact with the nuclear estrogen receptor beta (ERβ), contributing to its anti-estrogenic effects in certain cellular contexts.[3]

Conclusion

The endogenous production of 7β-hydroxyepiandrosterone represents a key metabolic pathway with significant physiological and pharmacological implications. A thorough understanding of its biosynthesis, regulation, and mechanism of action is crucial for the development of novel therapeutic strategies targeting a variety of diseases, including neurodegenerative disorders and hormone-dependent cancers. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the biology of this important neurosteroid.

References

- 1. researchgate.net [researchgate.net]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. youtube.com [youtube.com]

- 4. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes [pubmed.ncbi.nlm.nih.gov]

- 5. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of 7-beta-Hydroxyepiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-beta-Hydroxyepiandrosterone (7β-OH-EpiA), a naturally occurring metabolite of the neurosteroid dehydroepiandrosterone (DHEA), has emerged as a potent neuroprotective agent with therapeutic potential for a range of neurodegenerative conditions. This technical guide provides an in-depth analysis of the current understanding of 7β-OH-EpiA's neuroprotective mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. Furthermore, this guide presents putative signaling pathways and experimental workflows visualized through diagrams to offer a clear and comprehensive overview of the core concepts.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease and cerebral ischemia, are characterized by progressive neuronal loss and dysfunction, leading to cognitive and motor impairments. A growing body of evidence suggests that neurosteroids play a crucial role in maintaining neuronal health and resilience. 7β-OH-EpiA, a 7-hydroxylated derivative of epiandrosterone, has demonstrated significant cytoprotective effects in various in vitro and in vivo models of neuronal damage.[1][2] Its enhanced neuroprotective efficacy compared to its parent compounds, DHEA and epiandrosterone, suggests that the 7-hydroxylation is a critical determinant of its activity.[2] This guide will delve into the molecular mechanisms underlying these effects, present key quantitative data, and provide detailed experimental methodologies to aid in the advancement of research and development of 7β-OH-EpiA-based therapeutics.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of 7β-OH-EpiA have been quantified in several preclinical models. The following tables summarize the key findings, providing a comparative overview of its potency in different experimental paradigms.

| In Vitro Model | Neurotoxic Insult | 7β-OH-EpiA Concentration | Observed Effect | Reference |

| Organotypic hippocampal slice cultures | 3 hours of hypoxia | 10 nM | Significant reduction in neurotoxicity | [2] |

| Organotypic hippocampal slice cultures | 3 hours of hypoxia | 100 nM | Significant reduction in neurotoxicity | [2] |

| In Vivo Model | Pathological Condition | 7β-OH-EpiA Dosage | Route of Administration | Observed Effect | Reference |

| Rat model of Alzheimer's disease | Intra-amygdaloid amyloid-beta (25-35) injection | 0.1 mg/kg (b.i.d. for 10 days) | Subcutaneous | Almost complete prevention of the increase in tau-positive cells in the ipsilateral hippocampus | [1] |

| Rat model of cholinergic damage | Intracerebroventricular ethylcholine aziridinium (AF64A) | 0.1 mg/kg (b.i.d. for 10 days) | Subcutaneous | Almost complete prevention of cholinergic damage in the septum and glial lesions in the lateral septal nucleus and hippocampus | [1] |

| Rat model of global forebrain ischemia | Four-vessel occlusion | 0.1 mg/kg | Not specified | Significant reduction in hippocampal cell loss | [2] |

| Rat model of focal ischemia | Middle cerebral artery occlusion | 0.03 mg/kg | Not specified | Neuroprotective even when administration was delayed until 6 hours after the onset of ischemia | [2] |

Putative Signaling Pathways

While the precise signaling cascades initiated by 7β-OH-EpiA are still under active investigation, evidence from studies on its parent compound, DHEA, and other neuroprotective steroids suggests the involvement of several key pathways. A plausible mechanism involves the activation of the G-protein coupled receptor 30 (GPR30), which has been implicated in the rapid neuroprotective effects of estrogens. Activation of GPR30 can trigger downstream signaling through the PI3K/Akt and MAPK/ERK pathways. These pathways are known to promote neuronal survival by phosphorylating and activating the transcription factor CREB (cAMP response element-binding protein) and by modulating the expression of Bcl-2 family proteins to inhibit apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of 7β-OH-EpiA.

Organotypic Hippocampal Slice Culture Neuroprotection Assay

This in vitro model preserves the three-dimensional structure of the hippocampus, allowing for the study of neuroprotection in a context that more closely resembles the in vivo environment.

Protocol:

-

Slice Preparation:

-

Sacrifice Wistar rat pups (postnatal day 7-10) by decapitation.

-

Rapidly dissect the hippocampi in ice-cold Gey's balanced salt solution supplemented with glucose.

-

Cut 400 µm thick transverse slices using a vibratome.

-

-

Culture:

-

Place the slices onto porous membrane inserts in 6-well plates containing 1 mL of culture medium per well.

-

Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's balanced salt solution, 2 mM L-glutamine, and 25 mM D-glucose.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2 for 14 days.

-

-

Treatment and Hypoxia:

-

Pre-treat the slices with 7β-OH-EpiA at desired concentrations (e.g., 10 nM, 100 nM) for a specified period before hypoxia.

-

Induce hypoxia by placing the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for 3 hours.

-

-

Assessment of Neuronal Death:

-

After the hypoxic period, return the cultures to normoxic conditions for 24 hours.

-

Stain the slices with propidium iodide (PI), a fluorescent marker that enters and stains the nuclei of dead cells.

-

Capture fluorescent images of the CA1 pyramidal cell layer.

-

Quantify the number of PI-positive cells to assess the extent of neurodegeneration and the protective effect of 7β-OH-EpiA.

-

In Vivo Focal Ischemia Model and Neuroprotection Assessment

This model mimics the effects of a stroke and is used to evaluate the neuroprotective potential of compounds in a whole-animal system.

Protocol:

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO). This can be achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.

-

-

Drug Administration:

-

Administer 7β-OH-EpiA (e.g., 0.03 mg/kg) via a suitable route (e.g., intraperitoneal or intravenous injection) at a specific time point relative to the ischemic insult (e.g., 6 hours post-MCAO).

-

-

Assessment of Infarct Volume:

-

After a set survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

-

Remove the brains and section them coronally.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

-

-

Behavioral Assessment:

-

Perform neurological deficit scoring at various time points post-ischemia to assess functional recovery. This can include tests such as the elevated body swing test or the corner turn test.

-

Amyloid-Beta Toxicity Assay in Neuronal Cultures

This in vitro assay is used to model aspects of Alzheimer's disease pathology and to screen for compounds that protect against amyloid-beta-induced neuronal death.

Protocol:

-

Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

-

Preparation of Amyloid-Beta Oligomers:

-

Prepare aggregated amyloid-beta (25-35) or (1-42) peptides, which are the neurotoxic species.

-

-

Treatment:

-

Pre-treat the neuronal cultures with various concentrations of 7β-OH-EpiA.

-

Expose the cells to the prepared amyloid-beta oligomers.

-

-

Assessment of Cell Viability:

-

After a defined incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by staining with fluorescent live/dead cell markers (e.g., calcein-AM and ethidium homodimer-1).

-

-

Immunocytochemistry for Tau Phosphorylation:

-

Fix the cells and perform immunocytochemistry using antibodies specific for phosphorylated tau (e.g., AT8).

-

Quantify the number of tau-positive cells to assess a key pathological feature of Alzheimer's disease.

-

Conclusion and Future Directions

This compound has demonstrated robust neuroprotective effects across a range of preclinical models of neurodegeneration. The evidence suggests that its mechanism of action may involve the activation of pro-survival signaling pathways, potentially through the G-protein coupled receptor GPR30, leading to the inhibition of apoptotic processes. The quantitative data presented in this guide underscores its potency at nanomolar concentrations in vitro and at low milligram per kilogram doses in vivo.

Future research should focus on definitively elucidating the specific molecular targets and downstream signaling cascades of 7β-OH-EpiA in neurons. Further dose-response studies are warranted to establish optimal therapeutic windows for different neurodegenerative conditions. Investigating the potential of 7β-OH-EpiA to modulate neuroinflammation, another key component of neurodegeneration, would also be a valuable avenue of research. The detailed experimental protocols provided herein offer a foundation for these future investigations, which will be critical for translating the promising preclinical findings into novel and effective therapies for neurodegenerative diseases.

References

The Physiological Role of 7β-Hydroxyepiandrosterone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7β-hydroxyepiandrosterone (7β-OH-EpiA) is an endogenous neurosteroid and a metabolite of dehydroepiandrosterone (DHEA) and epiandrosterone (EpiA). Emerging evidence has highlighted its significant physiological roles, particularly in neuroprotection, anti-inflammatory processes, and the modulation of hormone-dependent cancers. This technical guide provides a comprehensive overview of the core physiological functions of 7β-OH-EpiA, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the multifaceted nature of this compelling molecule.

Introduction

7β-hydroxyepiandrosterone is a naturally occurring 17-ketosteroid that has garnered increasing interest for its potent biological activities, which are distinct from its parent compounds. Unlike DHEA, 7β-OH-EpiA does not appear to be a direct precursor to androgens and estrogens, suggesting it possesses intrinsic biological functions. Its roles in cytoprotection, particularly within the central nervous system, and its ability to modulate inflammatory responses and cancer cell proliferation, position it as a molecule of significant therapeutic potential. This guide will delve into the technical details of its physiological actions, providing a foundational resource for researchers and drug development professionals.

Neuroprotective Effects of 7β-Hydroxyepiandrosterone

7β-OH-EpiA has demonstrated potent neuroprotective effects in various models of neurodegeneration, including those mimicking Alzheimer's disease and cerebral ischemia.[1][2][3]

In Vivo Models of Neurodegeneration

In animal models of Alzheimer's disease, 7β-OH-EpiA has been shown to mitigate neuronal damage and glial cell death.[1][2][3] Key experimental models include the intracerebroventricular (ICV) administration of ethylcholine aziridinium (AF64A) to induce cholinergic neurotoxicity and the intra-amygdaloid injection of amyloid-beta (Aβ) peptides to mimic plaque-associated pathology.[1][2][3] Treatment with 7β-OH-EpiA has been shown to almost completely prevent the cholinergic damage and glial lesions induced by AF64A and reduce the number of tau-positive cells following Aβ administration.[1][2][3]

Table 1: Quantitative Data on the Neuroprotective Effects of 7β-OH-EpiA in Alzheimer's Disease Models

| Experimental Model | Animal | Treatment Regimen | Outcome Measure | Result | Reference |

| AF64A-induced cholinergic damage | Rat | 0.1 mg/kg 7β-OH-EpiA (s.c., b.i.d.) for 10 days | Glial lesions in septum and hippocampus | Almost complete prevention | [1][2][3] |

| Amyloid beta (Aβ25-35) injection | Rat | 0.1 mg/kg 7β-OH-EpiA (s.c., b.i.d.) for 10 days | Number of tau-positive cells in hippocampus | Significant reduction | [1][2][3] |

The neuroprotective efficacy of 7β-OH-EpiA extends to models of cerebral ischemia. Both in vitro and in vivo studies have demonstrated its ability to reduce ischemia-induced neuronal damage.

Experimental Protocols

This protocol describes the procedure for inducing an Alzheimer's-like pathology through the direct injection of amyloid-beta into the hippocampus.

Workflow for Stereotaxic Injection

Stereotaxic injection workflow for in vivo neurodegeneration models.

Materials:

-

Adult male Wistar rats (250-300g)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Stereotaxic apparatus

-

Microsyringe pump

-

Hamilton syringe

-

Amyloid-beta (1-42) peptide, aggregated

-

Surgical tools

-

Dental cement

Procedure:

-

Anesthetize the rat and shave the scalp.

-

Mount the animal in the stereotaxic frame.

-

Make a midline incision on the scalp and expose the skull.

-

Identify bregma and lambda landmarks.

-

Determine the coordinates for the hippocampus (e.g., AP: -4.0 mm, ML: ±2.2 mm, DV: -3.0 mm from bregma).[4]

-

Drill a small burr hole through the skull at the determined coordinates.

-

Lower the injection needle to the target depth.

-

Infuse the amyloid-beta solution at a slow rate (e.g., 2.5 µl at 1.13 µl/min).[4]

-

Leave the needle in place for a few minutes post-injection to allow for diffusion.[4]

-

Slowly retract the needle and suture the incision.

-

Provide post-operative care, including analgesics and warming.

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Procedure:

-

Fill a circular pool with water and add a non-toxic substance to make it opaque.

-

Place a hidden platform just below the water surface in one quadrant.

-

For four consecutive days, conduct training trials where the rat is released from different starting positions and must find the platform.

-

On the fifth day, perform a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[5][6][7]

This protocol is for the detection of phosphorylated tau in brain tissue sections.

Procedure:

-

Perfuse the rat brain with paraformaldehyde and prepare cryosections.

-

Incubate the sections in a blocking solution (e.g., 10% normal horse serum in PBS).[8]

-

Incubate with a primary antibody against phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205) overnight at 4°C.[9]

-

Wash and incubate with a biotinylated secondary antibody.[9]

-

Incubate with an avidin-biotin-peroxidase complex.[9]

-

Develop the signal using a chromogen like DAB.[8]

-

Counterstain, dehydrate, and mount the sections for microscopy.

Anti-inflammatory Effects of 7β-Hydroxyepiandrosterone

7β-OH-EpiA exhibits significant anti-inflammatory properties, primarily through the modulation of prostaglandin synthesis.

Modulation of the Prostaglandin Synthesis Pathway

In human peripheral blood monocytes, 7β-OH-EpiA has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), key enzymes in the production of the pro-inflammatory prostaglandin E2 (PGE2).[10] Concurrently, it increases the production of the anti-inflammatory prostaglandin 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2).[10][11] This shift from a pro-inflammatory to an anti-inflammatory prostaglandin profile is a key mechanism of its anti-inflammatory action.

Table 2: Quantitative Data on the Anti-inflammatory Effects of 7β-OH-EpiA

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Human peripheral blood monocytes | 1-100 nM 7β-OH-EpiA | COX-2 expression | Decreased | [10] |

| Human peripheral blood monocytes | 1-100 nM 7β-OH-EpiA | mPGES-1 expression | Decreased | [10] |

| Human peripheral blood monocytes | 1-100 nM 7β-OH-EpiA | PGE2 production | Decreased | [10] |

| Human mononuclear cells | 7β-OH-EpiA | 15d-PGJ2 production | Increased | [11] |

Signaling Pathway for Prostaglandin Modulation

Modulation of prostaglandin synthesis by 7β-OH-EpiA.

Anti-estrogenic Effects in Breast Cancer

7β-OH-EpiA exerts anti-estrogenic effects in breast cancer cell lines, inhibiting proliferation and inducing apoptosis.[12][13] These effects are mediated through its interaction with specific estrogen receptors.

Interaction with Estrogen Receptor Beta (ERβ) and GPR30

7β-OH-EpiA has been shown to interact with Estrogen Receptor Beta (ERβ).[12][13] It may also act through the G protein-coupled estrogen receptor (GPER), also known as GPR30.[13][14] The affinity for GPER is reported to be high, with an affinity of <1 nM.[14]

Effects on Breast Cancer Cell Lines

In MCF-7 (ERα-positive) and MDA-MB-231 (ERα-negative, ERβ-positive) breast cancer cells, 7β-OH-EpiA inhibits estradiol-induced cell proliferation and promotes cell cycle arrest and apoptosis.[12][13]

Table 3: Quantitative Data on the Anti-estrogenic Effects of 7β-OH-EpiA

| Cell Line | Treatment | Duration | Outcome | Result | Reference |

| MCF-7 | 1, 10, 100 nM 7β-OH-EpiA + 10 nM E2 | 72 h | Cell Proliferation | Inhibition | [12] |

| MDA-MB-231 | 1, 10, 100 nM 7β-OH-EpiA + 10 nM E2 | 72 h | Cell Proliferation | Inhibition | [12] |

| MCF-7 | 1, 10, 100 nM 7β-OH-EpiA | 48 h | Cell Cycle | G0/G1 arrest | [12] |

| MDA-MB-231 | 1, 10, 100 nM 7β-OH-EpiA | 48 h | Cell Cycle | G0/G1 arrest | [12] |

| MCF-7 | 1, 10, 100 nM 7β-OH-EpiA + 10 nM E2 | 48 h | Apoptosis | Increased | [12] |

Signaling Pathways in Breast Cancer Cells

Anti-proliferative and pro-apoptotic signaling of 7β-OH-EpiA.

Experimental Protocols

Procedure:

-

Seed MCF-7 or MDA-MB-231 cells in 24-well plates.

-

Treat cells with varying concentrations of 7β-OH-EpiA with or without estradiol for the desired duration.

-

Trypsinize and resuspend the cells in media.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

Procedure:

-

Culture and treat cells as described for the proliferation assay.

-

Harvest cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Procedure:

-

Treat cells as required.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

7β-Hydroxyepiandrosterone is a pleiotropic endogenous steroid with significant physiological roles that are of considerable interest for therapeutic development. Its potent neuroprotective, anti-inflammatory, and anti-cancer properties, mediated through distinct signaling pathways, underscore its potential as a lead compound for a variety of pathological conditions. The detailed experimental protocols and summarized quantitative data provided in this guide offer a valuable resource for researchers seeking to further investigate the physiological functions and therapeutic applications of this intriguing molecule. Future research should focus on further delineating the downstream signaling cascades of 7β-OH-EpiA and translating the promising preclinical findings into clinical applications.

References

- 1. 2.1. Stereotactic Intrahippocampal Injection in Vivo [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. yhqs.vn [yhqs.vn]

- 5. google.com [google.com]

- 6. jove.com [jove.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Modifications of tau protein after cerebral ischemia and reperfusion in rats are similar to those occurring in Alzheimer’s disease – Hyperphosphorylation and cleavage of 4- and 3-repeat tau - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7beta-Hydroxy-epiandrosterone-mediated regulation of the prostaglandin synthesis pathway in human peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7beta-hydroxy-epiandrosterone modulation of 15-deoxy-delta12,14-prostaglandin J2, prostaglandin D2 and prostaglandin E2 production from human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The DHEA metabolite 7β-hydroxy-epiandrosterone exerts anti-estrogenic effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 7β-Hydroxyepiandrosterone - Wikipedia [en.wikipedia.org]

The Anti-Estrogenic Properties of 7-beta-Hydroxyepiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-beta-Hydroxyepiandrosterone (7β-OH-EpiA), an endogenous metabolite of dehydroepiandrosterone (DHEA), has emerged as a molecule of significant interest due to its diverse biological activities, including its anti-estrogenic properties. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and relevant protocols to study the anti-estrogenic effects of 7β-OH-EpiA. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting estrogen-dependent pathologies, such as breast cancer.

Introduction

Estrogens play a pivotal role in the development and progression of various hormone-dependent cancers. Consequently, the modulation of estrogen signaling pathways is a cornerstone of many therapeutic interventions. 7β-OH-EpiA has demonstrated notable anti-estrogenic effects, primarily through its interaction with Estrogen Receptor beta (ERβ) and the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1][2] This guide will explore the molecular mechanisms underlying these effects and provide detailed methodologies for their investigation.

Molecular Mechanisms of Anti-Estrogenic Action

The anti-estrogenic activity of 7β-OH-EpiA is multifaceted, involving interactions with multiple components of the estrogen signaling network.

Interaction with Estrogen Receptor Beta (ERβ)

7β-OH-EpiA has been shown to interact with ERβ.[1][2] This interaction is believed to be a key mechanism of its anti-proliferative effects in estrogen-responsive cells. By binding to ERβ, 7β-OH-EpiA can antagonize the proliferative signals mediated by estradiol (E2).

Modulation of G-Protein Coupled Estrogen Receptor (GPER/GPR30)

Evidence suggests that 7β-OH-EpiA may also exert its anti-estrogenic effects through the G-protein coupled estrogen receptor (GPER).[1][2] This membrane-associated receptor mediates rapid, non-genomic estrogen signaling. 7β-OH-EpiA can act as an antagonist at this receptor, inhibiting downstream signaling cascades that promote cell growth.

Quantitative Data on Anti-Estrogenic Effects

The following tables summarize the quantitative data from key studies investigating the anti-estrogenic properties of 7β-OH-EpiA.

Table 1: Effect of 7β-OH-EpiA on the Proliferation of Breast Cancer Cell Lines

| Cell Line | 7β-OH-EpiA Concentration (nM) | Treatment Duration | Effect on Proliferation | Reference |

| MCF-7 | 1, 10, 100 | 72 hours | Inhibition of E2 (10 nM)-induced proliferation | [3] |

| MDA-MB-231 | 1, 10, 100 | 72 hours | Inhibition of E2 (10 nM)-induced proliferation | [3] |

Table 2: Effect of 7β-OH-EpiA on the Cell Cycle of Breast Cancer Cell Lines

| Cell Line | 7β-OH-EpiA Concentration (nM) | Treatment Duration | Effect on Cell Cycle | Reference |

| MCF-7 | 1, 10, 100 | 48 hours | G0/G1 phase arrest | [3] |

| MDA-MB-231 | 1, 10, 100 | 48 hours | G0/G1 phase arrest | [3] |

Table 3: Effect of 7β-OH-EpiA on Apoptosis in Breast Cancer Cell Lines

| Cell Line | 7β-OH-EpiA Concentration (nM) | Treatment Duration | Effect on Apoptosis | Reference |

| MCF-7 | 1, 10, 100 | 48 hours | Increased apoptosis in the presence of E2 (10 nM) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-estrogenic effects of 7β-OH-EpiA.

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the number of viable cells in a culture after treatment with 7β-OH-EpiA.

-

Cell Culture: Plate MCF-7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 7β-OH-EpiA (e.g., 1, 10, 100 nM) with or without 10 nM Estradiol (E2) for 72 hours.

-

Harvesting: Detach the cells using trypsin-EDTA and resuspend them in a complete medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Analysis: Calculate the percentage of viable cells and the total number of viable cells per well.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells as described above and treat with 7β-OH-EpiA for 48 hours.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Estrogen Receptor Beta (ERβ) Transactivation Assay

This assay is used to determine if 7β-OH-EpiA can modulate the transcriptional activity of ERβ.

-

Cell Culture and Transfection: Co-transfect MDA-MB-231 cells (which are ERα negative) with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

Treatment: Treat the transfected cells with 7β-OH-EpiA in the presence or absence of an ERβ agonist (e.g., DPN).

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: A decrease in luciferase activity in the presence of 7β-OH-EpiA would indicate its antagonistic effect on ERβ transactivation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: GPER Signaling Pathway and the Antagonistic Action of 7β-OH-EpiA.

Caption: Experimental Workflow for Cell Proliferation Assay.

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion and Future Directions

This compound demonstrates significant anti-estrogenic properties, primarily through its interaction with ERβ and GPER. These effects, including the inhibition of cell proliferation and induction of cell cycle arrest in breast cancer cell lines, highlight its potential as a therapeutic agent. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety of 7β-OH-EpiA in preclinical models of estrogen-dependent diseases. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

7-beta-Hydroxyepiandrosterone: A Technical Guide to its Immunomodulatory Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-beta-Hydroxyepiandrosterone (7β-OH-EpiA) is an endogenous metabolite of dehydroepiandrosterone (DHEA) that has emerged as a potent modulator of the immune system. Possessing a distinct profile from its parent compound, 7β-OH-EpiA exhibits significant anti-inflammatory and immunoregulatory properties without androgenic or estrogenic side effects. This technical guide provides a comprehensive overview of the current understanding of 7β-OH-EpiA's interaction with the immune system, focusing on its core mechanisms of action. It consolidates quantitative data on its effects on cytokine production, details relevant experimental methodologies, and visualizes the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this intriguing steroid metabolite.

Introduction

Dehydroepiandrosterone (DHEA), an abundant adrenal steroid, and its various metabolites play a crucial role in a wide array of physiological processes, including immune function.[1] Among these metabolites, the 7-hydroxylated derivatives have garnered significant attention for their potent immunomodulatory activities, which are often distinct from DHEA itself.[2] 7β-OH-EpiA, in particular, has demonstrated significant anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.[2] This guide delves into the technical details of 7β-OH-EpiA's immunomodulatory functions, providing a structured overview of the existing scientific evidence.

Biochemical Profile and Metabolism

7β-OH-EpiA is a naturally occurring steroid produced from the metabolism of DHEA. The major metabolic pathway for DHEA involves 7-hydroxylation into 7α-OH-DHEA and 7β-OH-DHEA.[3] This conversion is a critical step that alters the biological activity of the parent steroid, leading to compounds with unique immunomodulatory properties.

Modulation of Cytokine Production

A primary mechanism through which 7β-OH-EpiA exerts its immunomodulatory effects is by altering the production of key cytokines. It has been shown to selectively suppress pro-inflammatory cytokines while influencing the synthesis of anti-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

In vitro studies have demonstrated that 7β-OH-EpiA can significantly reduce the production of major pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in immune cells stimulated with bacterial lipopolysaccharide (LPS).[3][4] This inhibitory effect is observed at low micromolar concentrations, highlighting the potency of this metabolite.

Table 1: Effect of 7β-OH-EpiA on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Monocytes

| Concentration of 7β-OH-EpiA | Inhibition of TNF-α Production | Inhibition of IL-1β Production | Reference |

| < 0.1 µM | Significant Reduction | Significant Reduction | [3][4] |

Note: Specific percentage inhibition values are not detailed in the available literature, but the effect is consistently reported as significant at these low concentrations.

Modulation of Prostaglandin Synthesis

7β-OH-EpiA has also been shown to regulate the prostaglandin synthesis pathway in human peripheral blood monocytes. It decreases the production of the pro-inflammatory prostaglandin E2 (PGE2) while increasing the synthesis of the anti-inflammatory prostaglandin 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2).[5]

Table 2: Effect of 7β-OH-EpiA on Prostaglandin Synthesis in Human Peripheral Blood Monocytes

| Treatment | Change in PGE2 Production | Change in 15d-PGJ2 Production | Reference |

| 7β-OH-EpiA (1-100 nM) | Markedly Decreased | Markedly Increased | [5] |

Signaling Pathways in Immune Modulation

The immunomodulatory effects of 7β-OH-EpiA are mediated through its interaction with key intracellular signaling pathways. While the precise molecular targets are still under investigation, evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed NF-κB Signaling Pathway